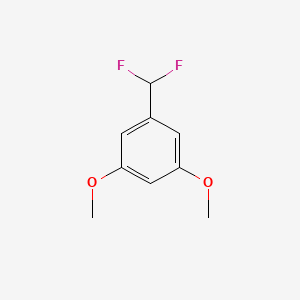

1-(Difluoromethyl)-3,5-dimethoxybenzene

Description

BenchChem offers high-quality 1-(Difluoromethyl)-3,5-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethyl)-3,5-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10F2O2 |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

1-(difluoromethyl)-3,5-dimethoxybenzene |

InChI |

InChI=1S/C9H10F2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,9H,1-2H3 |

InChI Key |

ZVHDLBNNVWRFIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)F)OC |

Origin of Product |

United States |

1-(Difluoromethyl)-3,5-dimethoxybenzene CAS 1130808-88-6 properties

A Lipophilic Hydrogen Bond Donor Scaffold for Medicinal Chemistry

Executive Summary

1-(Difluoromethyl)-3,5-dimethoxybenzene (CAS 1130808-88-6) represents a critical building block in modern medicinal chemistry, specifically within the "Magic Methyl" and bioisostere paradigms. As drug discovery shifts towards optimizing physicochemical properties without sacrificing potency, the difluoromethyl (

This technical guide provides a comprehensive analysis of the compound's properties, synthetic accessibility, and application in structure-activity relationship (SAR) campaigns.

Part 1: Chemical Identity & Physical Properties[1][2][3]

The physicochemical profile of 1-(difluoromethyl)-3,5-dimethoxybenzene makes it an ideal fragment for fragment-based drug discovery (FBDD). It balances the electron-donating effects of the methoxy groups with the electron-withdrawing nature of the difluoromethyl moiety.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 1130808-88-6 | |

| IUPAC Name | 1-(Difluoromethyl)-3,5-dimethoxybenzene | |

| Molecular Formula | ||

| Molecular Weight | 188.17 g/mol | |

| Boiling Point | 86–88 °C @ 7 mmHg | Volatile under high vacuum |

| Density | 1.17 g/cm³ | |

| Flash Point | 91 °C (196 °F) | Combustible liquid |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity |

| H-Bond Donors | 1 (Weak) | Via |

| H-Bond Acceptors | 4 | 2 oxygens + 2 fluorines |

Part 2: The Bioisostere Logic

The strategic value of CAS 1130808-88-6 lies in the unique electronic properties of the difluoromethyl group. Unlike the trifluoromethyl (

Mechanism of Action: The Lipophilic H-Bond Donor

In traditional SAR, replacing a hydroxyl (-OH) group with a methyl (-CH3) group dramatically increases lipophilicity but abolishes hydrogen bonding, often killing potency. The

-

Acidity: The electronegativity of the two fluorine atoms polarizes the C-H bond, making the proton acidic enough to act as a hydrogen bond donor.

-

Lipophilicity: Despite this polarity, the group remains overall lipophilic compared to -OH or -NH2.

-

Metabolic Blocking: The C-F bonds are metabolically robust, blocking the CYP450 oxidation often seen at benzylic positions.

Figure 1: Strategic placement of the difluoromethyl group as a bioisostere for hydroxyl and methyl groups.[2][3][4]

Part 3: Synthetic Methodologies

While 1-(difluoromethyl)-3,5-dimethoxybenzene is commercially available, in-house synthesis is often required for derivative generation. The most robust route involves the deoxofluorination of the corresponding aldehyde.

Protocol: Deoxofluorination of 3,5-Dimethoxybenzaldehyde

Reaction Overview:

Reagents:

-

Substrate: 3,5-Dimethoxybenzaldehyde (CAS 7311-34-4)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxofluor is thermally more stable than DAST.

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or -

Solvation: Dissolve 3,5-dimethoxybenzaldehyde (10.0 mmol) in anhydrous DCM (40 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add DAST (12.0 mmol, 1.2 equiv) dropwise via syringe. Caution: DAST reacts violently with water. Ensure all glassware is dry.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor conversion via TLC (silica gel, Hexane/EtOAc) or LC-MS.

-

Quenching: Cool the mixture back to 0 °C. Quench carefully by dropwise addition of saturated aqueous

. Gas evolution ( -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the title compound as a colorless oil.

Alternative Route: Copper-Mediated Cross-Coupling For substrates sensitive to DAST, a transition-metal catalyzed approach can be used, though it is less atom-economical for this specific simple arene.

-

Reagents: 1-Iodo-3,5-dimethoxybenzene +

+ -

Conditions: DMF, 100 °C.

Figure 2: Standard operating procedure for the deoxofluorination synthesis route.

Part 4: Safety & Handling

Fluorinated aromatics and their precursors require strict safety adherence.[5]

-

DAST/Deoxofluor Hazards: These reagents liberates HF upon contact with moisture. Glassware etching may occur. Always keep calcium gluconate gel nearby in case of skin exposure.

-

Compound Handling: 1-(Difluoromethyl)-3,5-dimethoxybenzene causes skin (H315) and serious eye irritation (H319).[5][6]

-

Storage: Store in a cool, dry place under inert gas. Although the

group is stable, the electron-rich ring can be susceptible to oxidation over long periods if exposed to air/light.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Thermo Scientific Chemicals. (n.d.).[7] "1-Fluoro-3,5-dimethoxybenzene Safety Data Sheet." Fisher Scientific. Link

-

Hu, J., et al. (2011).[8] "The New Kid on the Block: The Difluoromethyl Group." New Reactions. Link

-

BLD Pharm. (2024).[9] "Product Analysis: 1-(Difluoromethyl)-3,5-dimethoxybenzene." BLD Pharmatech.[9] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.fi [fishersci.fi]

- 7. 1-Fluoro-3,5-dimethoxybenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. newreactions.wordpress.com [newreactions.wordpress.com]

- 9. 1130808-88-6|1-(Difluoromethyl)-3,5-dimethoxybenzene|BLD Pharm [bldpharm.com]

Technical Guide: 3,5-Dimethoxybenzene Derivatives in Drug Discovery

Scaffold Analysis, Synthetic Architectures, and Therapeutic Applications

Executive Summary

The 3,5-dimethoxybenzene moiety (resorcinol dimethyl ether) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in oncology and neurology. Unlike its dihydroxy counterpart (resorcinol), the 3,5-dimethoxy motif offers superior metabolic stability by blocking rapid Phase II glucuronidation while maintaining the electron-rich

Part 1: Chemical Rationale & Pharmacophore Analysis

Electronic and Steric Properties

The 3,5-dimethoxybenzene ring is characterized by two methoxy groups at the meta positions relative to the C1 attachment point.

-

Electronic Effect: The methoxy groups exert a strong electron-donating effect (

) via resonance, significantly increasing the electron density of the aromatic ring. This makes the ring susceptible to electrophilic aromatic substitution and enhances -

Lipophilicity & Permeability: The methylation of the phenolic hydroxyls increases the

value. For example, converting Resveratrol (3,5-dihydroxy) to Pterostilbene (3,5-dimethoxy) increases lipophilicity, facilitating passive transport across the blood-brain barrier (BBB) and cellular membranes.

Metabolic Stability: The Methylation Advantage

A critical failure point for many phenolic drugs is rapid metabolism. The 3,5-dihydroxy motif (found in Resveratrol) is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid excretion.

-

Mechanism: The 3,5-dimethoxy motif blocks these sites from direct conjugation.

-

Outcome: Pterostilbene exhibits ~80% bioavailability compared to ~20% for Resveratrol, primarily due to this structural modification [1].

Part 2: Synthetic Architectures

The construction of 3,5-dimethoxybenzene derivatives typically relies on coupling the pre-functionalized 3,5-dimethoxy aromatic ring to a second pharmacophore. Two dominant pathways are utilized: Wittig Olefination (for non-stereoselective stilbenes) and Suzuki-Miyaura Coupling (for stereocontrolled biaryls).

Synthesis Workflow Visualization

The following diagram outlines the decision tree for synthesizing these derivatives, highlighting the divergence between generating cis-stilbenes (Combretastatin-like) and trans-stilbenes (Pterostilbene-like).

Figure 1: Synthetic pathways for 3,5-dimethoxybenzene scaffolds. Route A is preferred for Combretastatin analogs (Z-isomer), while Route B favors thermodynamic E-isomers.

Part 3: Therapeutic Applications & Case Studies

Oncology: Tubulin Destabilizers (Combretastatin A-4)

The most potent application of this scaffold is in the Combretastatin class (specifically CA-4).[1][2]

-

Structure: CA-4 features a 3,4,5-trimethoxy A-ring and a 3-hydroxy-4-methoxy B-ring. While CA-4 is trimethoxy, the 3,5-substituents are the primary anchors in the hydrophobic pocket of the colchicine binding site on

-tubulin. -

Mechanism: The compound binds at the interface of

- and

Chemoprevention: Pterostilbene

-

Structure: trans-3,5-dimethoxy-4'-hydroxystilbene.

-

Mechanism: Acts as a PPAR

agonist and Nrf2 activator. The 3,5-dimethoxy groups prevent rapid metabolism, allowing the molecule to reach effective plasma concentrations to inhibit oxidative stress and inflammation [3].

Comparative SAR Data

The table below illustrates the impact of the methoxy substitution pattern on biological activity.

| Compound | Structure (A-Ring) | Target | IC50 (Tumor Cell Lines) | Bioavailability |

| Resveratrol | 3,5-OH | Multi-target | 15 - 20 | Low (<20%) |

| Pterostilbene | 3,5-OMe | PPAR | 2 - 10 | High (~80%) |

| Combretastatin A-4 | 3,4,5-OMe | Tubulin | 0.003 | Moderate (Prodrug req.) |

| DMU-212 | 3,4,5-OMe | CYP1B1 | 0.2 | High |

Part 4: Experimental Protocols

Protocol: Wittig Synthesis of 3,5-Dimethoxystilbene

Objective: Synthesis of a representative stilbene derivative using 3,5-dimethoxybenzaldehyde.

Reagents:

-

3,5-Dimethoxybenzaldehyde (1.0 eq)

-

Benzyltriphenylphosphonium chloride (1.2 eq)

-

Potassium tert-butoxide (KOtBu) (1.5 eq)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend Benzyltriphenylphosphonium chloride in anhydrous THF at 0°C.

-

Deprotonation: Add KOtBu portion-wise over 15 minutes. The solution will turn deep orange/red, indicating ylide formation. Stir for 30 minutes at 0°C.

-

Addition: Dropwise add 3,5-Dimethoxybenzaldehyde (dissolved in minimal THF).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[3]

-

Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: The crude product (E/Z mixture) is purified via Flash Column Chromatography on silica gel.

-

Note: To isolate the Z-isomer (often the active tubulin inhibitor), careful gradient elution is required, as the Z-isomer is typically less polar than the E-isomer.

-

Protocol: Tubulin Polymerization Inhibition Assay

Objective: Quantify the ability of the derivative to inhibit microtubule assembly in vitro.

Reagents:

-

Purified Tubulin protein (>99%, porcine brain source)

-

GTP (Guanoisne Triphosphate)

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

-

Test Compound (dissolved in DMSO)

Methodology:

-

Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP. Keep on ice.

-

Incubation: In a 96-well plate (pre-warmed to 37°C), add 5

L of test compound (various concentrations) or vehicle (DMSO). -

Initiation: Add 95

L of the tubulin/GTP mixture to the wells. -

Measurement: Immediately place in a kinetic plate reader at 37°C. Measure absorbance at 340 nm (turbidimetry) or fluorescence (if using DAPI-labeled tubulin) every 30 seconds for 60 minutes.

-

Analysis: Plot Absorbance vs. Time.

Part 5: Mechanism of Action Visualization

The following diagram details the signaling cascade initiated by 3,5-dimethoxybenzene derivatives (specifically CA-4 types) binding to the colchicine site.

Figure 2: Mechanism of Action.[5] Binding to

References

-

Kapetanovic, I. M., et al. (2011). "Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats." Cancer Chemotherapy and Pharmacology.

-

Pettit, G. R., et al. (1995). "Antineoplastic agents.[7][8][9] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry.

-

McCormack, D., & McFadden, D. (2013). "Pterostilbene and cancer: current review." Journal of Surgical Research.

-

Hamel, E. (2003). "Evaluation of antimitotic agents by quantitative video microscopy and tubulin polymerization assays." Cell Cycle.[2][5][7][10]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scielo.br [scielo.br]

- 4. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

The Difluoromethyl (-CF₂H) Group: A Lipophilic Hydrogen Bond Donor for Modern Drug Design

[1][2][3][4][5]

Executive Summary: The Lipophilic Donor Paradox

In medicinal chemistry, hydrogen bond donors (HBDs) like hydroxyl (-OH) and amine (-NH) groups are critical for target affinity but often detrimental to membrane permeability and pharmacokinetic (PK) profiles due to high desolvation costs. The difluoromethyl group (-CF₂H) represents a unique solution to this "polarity-permeability" trade-off.

Unlike classic HBDs, the -CF₂H moiety functions as a lipophilic hydrogen bond donor . It is capable of satisfying hydrogen bond acceptor (HBA) pockets in protein targets while simultaneously increasing lipophilicity and metabolic stability.[1] This guide details the physicochemical basis of this phenomenon, provides protocols for its quantification, and outlines strategic applications in lead optimization.

Fundamental Chemistry: The Electronic Mechanism

The hydrogen bond donating capability of the -CF₂H group arises from the strong electron-withdrawing effect of the two geminal fluorine atoms.

Polarization and Acidity

Fluorine is the most electronegative element (

-

Bond Polarization: The C-H bond in -CF₂H is highly polarized compared to a methyl group (-CH₃), but the group overall remains lipophilic because the C-F bonds shield the polar core.

-

Acidity (pKa): While much less acidic than a phenol or alcohol (pKa ~10-16), the C-H bond in activated -CF₂H systems (e.g.,

-to-heteroatoms or aromatics) exhibits measurable H-bond acidity.

Comparison of Bioisosteres

| Feature | Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Methyl (-CH₃) |

| H-Bond Donor | Strong | Weak to Moderate | None |

| Lipophilicity | Hydrophilic (Lowers LogP) | Lipophilic (Raises LogP) | Lipophilic (Raises LogP) |

| Desolvation Cost | High | Low | Very Low |

| Metabolic Stability | Low (Glucuronidation) | High (Blocks oxidation) | Low (Oxidation site) |

Experimental Quantification of H-Bond Acidity[2][7][8][9]

To rationally use -CF₂H as a donor, one must quantify its H-bond acidity (

Protocol: Determination of Solute H-Bond Acidity ( ) via ¹H NMR

Objective: Measure the chemical shift difference (

Materials:

-

Compound: >95% purity, dried.

-

Solvent A (Reference): CDCl₃ (Deuterated Chloroform) – Non-H-bond accepting.

-

Solvent B (Probe): DMSO-d₆ (Deuterated Dimethyl Sulfoxide) – Strong H-bond acceptor.

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow:

-

Sample Preparation:

-

Prepare Sample 1: Dissolve ~2-5 mg of the -CF₂H analog in 0.6 mL CDCl₃.

-

Prepare Sample 2: Dissolve ~2-5 mg of the -CF₂H analog in 0.6 mL DMSO-d₆.

-

Note: Concentration effects are minimal for C-H donors, but consistency is key.

-

-

Acquisition:

-

Acquire ¹H NMR spectra for both samples at 298 K.

-

Set relaxation delay (

) to -

Reference spectra carefully (TMS at 0.00 ppm or residual solvent peaks: CDCl₃ 7.26 ppm, DMSO 2.50 ppm).

-

-

Data Analysis:

-

Interpretation:

- ppm: Negligible H-bond donor capability (similar to -CH₃).

- ppm: Weak donor.

- ppm: Significant lipophilic H-bond donor. (e.g., Ar-OCF₂H or electron-deficient Ar-CF₂H).

Validation: This method is self-validating. If the -CF₂H proton does not shift downfield in DMSO, it implies the C-H bond is not polarized enough to interact with the sulfoxide oxygen, confirming it will likely not interact with protein carbonyls.

Strategic Application in Drug Design

The -CF₂H group should be deployed when specific multiparametric optimization (MPO) issues arise.

Scenario A: Permeability Optimization (The -OH Replacement)

Problem: A lead compound has high potency due to a critical H-bond with the target but suffers from poor passive permeability (low LogP, high PSA) or rapid Phase II metabolism (glucuronidation). Solution: Replace -OH with -CF₂H.

-

Effect: The -CF₂H group maintains the H-bond interaction (albeit weaker) but sheds the desolvation penalty. This often results in a dramatic increase in membrane permeability (

) and oral bioavailability (

Scenario B: Potency Enhancement (The -CH₃ Replacement)

Problem: A lead compound with a methyl group fits a hydrophobic pocket but lacks sufficient potency. Solution: Replace -CH₃ with -CF₂H.

-

Effect: The steric volume remains similar (Bioisosteric), but the -CF₂H can now recruit a backbone carbonyl or water molecule for a new H-bond interaction, potentially boosting potency by 10-100 fold while blocking metabolic demethylation.

Biological Signaling & Decision Logic

The following diagram illustrates the decision process for incorporating -CF₂H during Lead Optimization.

Caption: Decision tree for deploying -CF₂H bioisosteres to solve specific ADME/Potency bottlenecks.

Case Study Data: Physicochemical Comparison

The following table summarizes data derived from Zafrani et al. and internal datasets, comparing the properties of a phenol, a difluoromethyl ether, and a methyl ether.

| Parameter | Phenol (Ar-OH) | Difluoromethyl Ether (Ar-OCF₂H) | Methyl Ether (Ar-OCH₃) |

| H-Bond Acidity ( | 0.60 | 0.10 - 0.16 | 0.00 |

| H-Bond Basicity ( | 0.30 | 0.08 | 0.28 |

| -0.67 | +0.55 | -0.02 | |

| NMR | > 2.0 | ~0.6 - 0.8 | ~0.0 |

| Primary Utility | High Potency | Permeability + Potency | Lipophilicity Only |

Note: The Ar-OCF₂H group retains significant donor ability compared to the methyl ether, allowing it to mimic the phenol's interaction with reduced polarity.

Visualization of Interaction

The diagram below visualizes the electronic environment of the -CF₂H group interacting with a protein carbonyl.

Caption: Mechanistic view of F-induced C-H polarization facilitating H-bonding with a protein acceptor.

References

-

Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisosteres: Structural, Physicochemical, and Hydrogen Bonding Properties." Journal of Medicinal Chemistry. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

-

Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews. Link

-

Paolella, M. E., et al. (2025).[3][6] "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. Link

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bonding of the difluoromethyl group." Journal of Organic Chemistry. Link

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 4. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CF 2 H, A hydrogen bond donor group: Is it more or less lipophilic bioisoster for OH and SH? - ICS84 The 84th Annual Meeting of the Israel Chemical Society [program.eventact.com]

- 6. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

Technical Guide: Trifluoromethyl vs. Difluoromethyl Arenes in Medicinal Chemistry

The following technical guide details the structural, physicochemical, and synthetic distinctions between trifluoromethyl (

Executive Summary

In the optimization of small molecule therapeutics, the "Magic Methyl" effect—where a single methyl group boosts potency by orders of magnitude—has evolved into the "Fluorine Effect." While the trifluoromethyl group (

The Core Distinction:

- is a metabolic shield and a lipophilicity booster (hydrophobic).

- is a "Lipophilic Hydrogen Bond Donor" (amphipathic).

This guide analyzes the physicochemical divergence between these two motifs and provides validated protocols for their installation, focusing on the innate C-H functionalization of heterocycles.

Physicochemical Matrix: vs. [1][2][3][4][5][6][7]

The substitution of a single fluorine atom for hydrogen (

Comparative Data Table

| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( |

| Hansch Lipophilicity ( | 0.56 | 0.88 | 0.65 (Context Dependent) |

| Hammett Constant ( | -0.17 (Donor) | 0.54 (Strong EWG) | 0.32 (Moderate EWG) |

| H-Bond Capability | None | Poor Acceptor (Weak) | Donor (Primary) & Acceptor |

| Van der Waals Radius | ~2.0 Å | ~2.7 Å | ~2.4 Å |

| Metabolic Liability | High (Oxidation) | Inert | Low (Resistant to CYP450) |

| Radical Character | Nucleophilic | Electrophilic | Nucleophilic |

The "Lipophilic Hydrogen Bond Donor" Anomaly

The defining feature of

- Behavior: Acts as a "grease ball," shedding water and burying itself in hydrophobic pockets.

- Behavior: Can traverse lipid membranes (lipophilic) but retains the ability to anchor to protein backbones via H-bonding (polar interaction). It is often cited as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, but without the metabolic liability of rapid glucuronidation.

Visualization: Interaction Vectors

The following diagram illustrates the divergent interaction modes of these groups within a binding pocket.

Caption: Comparative binding modes.

Synthetic Divergence: Radical Polarity

The installation of these groups onto heterocycles often relies on radical chemistry.[1][2][3][4][5][6] However, the polarity of the radical species dictates the reaction conditions and regioselectivity.

The Polarity Reversal

- (Electrophilic): The trifluoromethyl radical is highly electrophilic.[1][2][4][5][6] It reacts poorly with electron-deficient heterocycles (like pyridinium) unless specific conditions are met. It prefers electron-rich positions.

- (Nucleophilic): The difluoromethyl radical behaves similarly to alkyl radicals—it is nucleophilic .[1][2][4][5] This makes it ideal for Minisci-type reactions , where the nucleophilic radical attacks a protonated (electron-deficient) heterocycle.

Protocol: Innate C-H Difluoromethylation (Baran Method)

This protocol utilizes Zinc Difluoromethanesulfinate (DFMS), a bench-stable solid reagent that releases

Target: Direct C-H functionalization of N-heterocycles (e.g., Pyridines, Quinolines).

Reagents:

-

Substrate: Heterocycle (1.0 equiv)

-

Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)

-

Solvent: DCM/Water (biphasic) or DMSO

-

Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for protonating the heterocycle.

Step-by-Step Workflow:

-

Setup: To a vial equipped with a stir bar, add the heterocycle (0.5 mmol) and DFMS (295 mg, 1.5 mmol).

-

Solvation: Add DCM (2.0 mL) and Water (1.0 mL).

-

Activation: Add TFA (38

L, 0.5 mmol). Note: This protonates the heterocycle, lowering its LUMO and activating it toward the nucleophilic -

Initiation: Add TBHP (5.0 equiv) dropwise at

, then warm to Room Temperature. -

Reaction: Stir vigorously for 12–24 hours. The mixture may separate; vigorous stirring is essential for the biphasic system.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Flash chromatography. Regioselectivity usually favors the C2 or C4 positions (adjacent to Nitrogen) due to the Minisci mechanism.

Mechanism Visualization (Graphviz)

Caption: The innate C-H difluoromethylation cycle. Nucleophilic

Strategic Application in Drug Design

Bioisosterism Case Study: BMS-962212

A potent Factor Xa inhibitor developed by Bristol-Myers Squibb illustrates the utility of the

-

Challenge: The initial leads possessed a pyrazole group that suffered from poor oral bioavailability and rapid metabolic clearance.

-

Solution: Replacement of a methyl or trifluoromethyl group with C-linked difluoromethyl (

) . -

Outcome:

-

H-Bonding: The

proton formed a weak hydrogen bond with the carbonyl oxygen of the protein backbone (Gly216 in Factor Xa), improving potency. -

Lipophilicity: It maintained sufficient lipophilicity for membrane permeability without the "solubility cliff" often seen with perfluorinated alkyls (

). -

Bioavailability: The optimized compound (BMS-962212) showed significantly improved oral exposure compared to the

analog.

-

Decision Guide: When to use which?

-

Use

when:-

You need to block a metabolic soft spot (e.g., benzylic oxidation) completely.

-

You need to increase

significantly to cross the Blood-Brain Barrier (BBB). -

The binding pocket is strictly hydrophobic.

-

-

Use

when:-

You need a Lipophilic H-Bond Donor to replace an -OH or -NH group (to improve permeability).

-

The

analog is too lipophilic (high -

You are targeting a receptor with a carbonyl or acceptor group in a hydrophobic cleft.

-

References

-

Fujiwara, Y., et al. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99. [Link]

-

Zafrani, Y., et al. (2017).[7] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[7] [Link][7]

-

Duan, M., et al. (2024).[1][2][6] Why •CF2H is nucleophilic but[8][1][2][4][5][6] •CF3 is electrophilic in reactions with heterocycles.[1][2][4][5][6] Nature Communications, 15, 4630.[1] [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Pruet, J. M., et al. (2012). Discovery of BMS-962212, a Highly Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(14), 4622-4628. [Link]

Sources

- 1. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles [escholarship.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles [ideas.repec.org]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

Application Note: Optimized Deoxofluorination Protocols for the Synthesis of 1-(Difluoromethyl)-3,5-dimethoxybenzene

Executive Summary

This application note provides a definitive technical guide for the synthesis of 1-(difluoromethyl)-3,5-dimethoxybenzene from 3,5-dimethoxybenzaldehyde . The difluoromethyl (

This guide moves beyond generic textbook procedures, offering optimized protocols for Deoxo-Fluor® and XtalFluor-E® reagents. These modern alternatives are prioritized over the traditional DAST reagent due to superior thermal stability and safety profiles, essential for scalable drug development workflows.

Reaction Mechanism & Chemical Strategy

The transformation relies on nucleophilic deoxofluorination . The carbonyl oxygen of the aldehyde acts as a nucleophile, attacking the sulfur center of the fluorinating reagent. This activates the oxygen for displacement. Subsequently, a fluoride ion (released from the reagent or an additive) acts as a nucleophile, displacing the activated oxygen species to form the gem-difluoride.

Electron-Electronic Considerations

The substrate, 3,5-dimethoxybenzaldehyde , is electron-rich. The methoxy groups at the meta positions increase the electron density of the aromatic ring.

-

Advantage: The carbonyl oxygen is more nucleophilic, facilitating the initial attack on the sulfur reagent.

-

Risk: Electron-rich benzylic centers can be prone to side reactions (e.g., polymerization or elimination) if the reaction mixture becomes too acidic or thermally stressed.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of aldehyde deoxofluorination. The reaction proceeds via an activated intermediate followed by fluoride displacement.

Reagent Selection Matrix

For this specific transformation, reagent choice dictates safety and yield. DAST is historically significant but chemically hazardous (explosive >90°C).

| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) |

| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |

| Thermal Stability | Low (Dec. >90°C) | Moderate (Dec. >140°C) | High (Stable solid) |

| HF Generation | High (Hydrolysis) | High (Hydrolysis) | Requires HF-amine additive |

| Substrate Suitability | General | Excellent for steric bulk | Excellent for acid-sensitive substrates |

| Recommendation | Legacy (Avoid) | Primary Choice (Scalable) | Green Alternative |

Experimental Protocols

Safety Pre-requisites (Critical)

-

HF Danger: All reagents generate anhydrous Hydrogen Fluoride (HF) upon contact with moisture. HF causes deep, painless tissue burns and systemic toxicity.

-

Equipment: Use plasticware (PP/PE) or Teflon (PFA) for reaction vessels if possible. If using glassware, it must be oven-dried and free of surface scratches.

-

Quenching: Never pour water into the reaction. Always add the reaction mixture dropwise to a saturated bicarbonate solution.

Protocol A: The "Industry Standard" (Deoxo-Fluor)

Best for: High throughput, reliable conversion, and scale-up.

Materials:

-

3,5-Dimethoxybenzaldehyde (1.0 equiv)

-

Deoxo-Fluor® (1.2 - 1.5 equiv) - Handle in fume hood

-

Ethanol (catalytic, 0.2 equiv) - Initiator

-

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask under a Nitrogen (

) atmosphere. -

Solvation: Dissolve 3,5-dimethoxybenzaldehyde (e.g., 1.66 g, 10 mmol) in anhydrous DCM (20 mL).

-

Temperature Control: Cool the solution to 0°C using an ice/water bath. Note: Deoxo-Fluor is more stable than DAST, but the exotherm upon addition must still be controlled.

-

Reagent Addition: Add Deoxo-Fluor® (2.7 mL, ~12 mmol) dropwise via a syringe over 10 minutes.

-

Tip: Add catalytic Ethanol (2 drops) immediately after Deoxo-Fluor to catalyze fluoride generation if the reaction is sluggish.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 4–16 hours.

-

Monitoring: Check via TLC (Silica, 10% EtOAc/Hexane). The aldehyde spot (

) should disappear; the difluoro product is usually less polar (

-

-

Quenching (CRITICAL):

-

Cool the mixture back to 0°C.

-

Slowly pour the reaction mixture into a beaker containing saturated aqueous

(50 mL) with vigorous stirring. Expect effervescence.

-

-

Workup: Extract with DCM (

mL). Wash combined organics with 1M HCl (to remove amine byproducts), then brine. Dry over -

Purification: Flash column chromatography (0

10% EtOAc in Hexanes).

Protocol B: The "Safety-Enhanced" Method (XtalFluor-E)

Best for: Labs with strict safety protocols or when high purity is required without distillation.

Materials:

-

3,5-Dimethoxybenzaldehyde (1.0 equiv)

-

XtalFluor-E® (1.5 equiv)[1]

-

Triethylamine trihydrofluoride (

) (2.0 equiv) - Activator

Step-by-Step Methodology:

-

Setup: Charge an oven-dried flask with solid XtalFluor-E (343 mg, 1.5 mmol) inside a glovebox or under a rapid

stream. -

Solvation: Add anhydrous DCM (5 mL). The solid may not fully dissolve immediately.

-

Substrate Addition: Add 3,5-dimethoxybenzaldehyde (166 mg, 1.0 mmol) and

(0.32 mL, 2.0 mmol) sequentially at Room Temperature.-

Note: Unlike DAST, XtalFluor-E reactions are often run at RT because the reagent is less aggressive.

-

-

Reaction: Stir at RT for 12–24 hours. The mixture typically becomes homogeneous.

-

Quenching: Quench with 5% aqueous

. Stir for 15 minutes to ensure all HF is neutralized. -

Workup: Standard extraction (DCM) and drying (

). -

Purification: Pass through a short pad of silica gel. The crystalline reagent byproducts are water-soluble and easily removed during workup.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 1-(difluoromethyl)-3,5-dimethoxybenzene.

Analytical Validation

Successful synthesis must be validated using NMR spectroscopy.

-

NMR (CDCl

-

Look for the disappearance of the aldehyde proton (

ppm, singlet). -

Diagnostic Signal: The

proton appears as a triplet (due to coupling with two fluorine atoms) centered around

-

-

NMR:

-

Expect a doublet around

to

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Moisture in solvent | Re-dry DCM over activated molecular sieves (3Å). |

| Reagent Decomposition | Old reagent | Deoxo-Fluor hydrolyzes over time. Use a fresh bottle or verify titer. |

| Aldehyde Recovery | Hydrolysis during workup | Ensure the quench is basic ( |

| Elimination Byproduct | Temperature too high | Keep reaction at 0°C longer. Do not heat above 40°C. |

References

-

Lal, G. S., et al. (1999).[4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[4] Journal of Organic Chemistry.

-

Beaulieu, F., et al. (2009).[4] "Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents." Organic Letters.

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry.

-

L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[4][5] Journal of Organic Chemistry.

Sources

Introduction: The Strategic Value of the Difluoromethyl Group

An Application Guide to Deoxofluorination for Difluoromethylation Reactions: A Comparative Analysis of DAST and Deoxo-Fluor

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing molecular properties.[1][2] Among these, the difluoromethyl group (–CF₂H) holds a unique and valuable position. It serves as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) moieties.[3][4] The polarized C–H bond within the –CF₂H group also allows it to act as a hydrogen bond donor, a characteristic that can significantly enhance binding affinity to biological targets.[3][4] Furthermore, the presence of the C–F bonds often improves metabolic stability and modulates cell membrane permeability.[3]

One of the most direct and widely adopted methods for installing a difluoromethyl group is through the deoxofluorination of aldehydes and ketones.[3][5] This transformation replaces a carbonyl oxygen with two fluorine atoms. Historically, this was achieved with hazardous reagents like sulfur tetrafluoride (SF₄).[3][6] The development of liquid aminofluorosulfuranes, namely Diethylaminosulfur Trifluoride (DAST) and its successor, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), has made this transformation more accessible in a laboratory setting.[2][3] This guide provides a detailed technical overview, comparative analysis, and step-by-step protocols for utilizing these powerful reagents.

The Mechanism of Deoxofluorination

The conversion of a carbonyl compound to a geminal difluoride using DAST or Deoxo-Fluor proceeds through a common mechanistic pathway. The reaction is initiated by the nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom of the reagent. This is followed by the elimination of a dialkylaminosulfinyl fluoride intermediate and subsequent fluoride transfer steps to generate the final difluorinated product.

Caption: Generalized mechanism of carbonyl deoxofluorination.

Reagent Profiles: A Comparative Analysis

The choice between DAST and Deoxo-Fluor is primarily dictated by considerations of safety, substrate reactivity, and reaction scale. While both are effective, their properties differ significantly.

DAST (Diethylaminosulfur Trifluoride)

DAST is a powerful and widely used nucleophilic fluorinating agent.[7][8] It is effective for the deoxofluorination of a broad range of alcohols, aldehydes, and ketones.[8][9][10] However, its utility is hampered by significant safety concerns. DAST is thermally unstable and can undergo exothermic, and sometimes explosive, decomposition at temperatures above 90 °C.[10] It is also highly sensitive to moisture, reacting to release corrosive hydrogen fluoride (HF) gas.[7] Due to these hazards, large-scale reactions with DAST are strongly discouraged.[7]

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)

Developed as a safer alternative to DAST, Deoxo-Fluor exhibits significantly enhanced thermal stability.[11][12][13] This stability is attributed to the intramolecular coordination of the methoxyethyl side chains with the electron-deficient sulfur atom.[12] Thermal analysis shows it decomposes at a higher temperature (around 140 °C) and with less energy release compared to DAST.[12][14] While still moisture-sensitive and reacting violently with water to produce HF, its improved safety profile makes it more suitable for larger-scale applications and for reactions requiring higher temperatures.[11][12][15] In many cases, Deoxo-Fluor provides superior or comparable yields to DAST.[12][13]

Data Presentation: DAST vs. Deoxo-Fluor

| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) |

| Primary Use | Deoxofluorination of alcohols, aldehydes, ketones.[8][10] | Deoxofluorination of alcohols, aldehydes, ketones.[11][12][15] |

| Thermal Stability | Low. Exothermic decomposition above 90 °C.[10] | High. More stable than DAST, decomposes around 140 °C.[11][12][14] |

| Safety Concerns | High risk of explosive decomposition upon heating.[3] Highly moisture sensitive. | Safer than DAST but still hazardous. Reacts violently with water.[11][15] |

| Byproducts | Generates corrosive Hydrogen Fluoride (HF). | Generates corrosive Hydrogen Fluoride (HF). |

| Handling | Fuming liquid, requires careful handling under inert atmosphere.[7] | Liquid, requires careful handling in a dry atmosphere.[11][15] |

| Typical Conditions | Low temperatures (-78 °C to RT) are critical for safety.[7] | Can be used at RT or with moderate heating.[11] |

| Suitability for Scale-up | Not recommended for large-scale reactions.[7] | Preferred choice for larger-scale applications.[12] |

Experimental Protocols

Critical Safety Notice: Both DAST and Deoxo-Fluor are hazardous reagents that react violently with water and release highly corrosive hydrogen fluoride (HF). All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves, is mandatory. Reactions should be performed in plastic or HF-resistant labware where possible, as HF etches glass. A quenching agent (saturated sodium bicarbonate) must be readily available.

Protocol 1: Difluoromethylation of an Aromatic Aldehyde using DAST

This protocol describes a general procedure for the conversion of an aldehyde to a gem-difluoride at a small (mmol) scale.

Materials and Reagents:

-

Aromatic aldehyde (1.0 eq)

-

DAST (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water (deionized)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet

-

Syringes and needles

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve the aromatic aldehyde (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in the three-neck flask.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add DAST (1.2 eq) dropwise via syringe to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.[7]

-

Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis indicates completion.[7]

-

Quenching: (Perform with extreme caution in the fume hood) . Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add the reaction mixture to a vigorously stirred, cold saturated solution of NaHCO₃. Vigorous gas evolution (CO₂) will occur as the HF byproduct and any excess reagent are neutralized.

-

Workup: Once gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash successively with water and then brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired difluoromethylated compound.

Protocol 2: Difluoromethylation of a Ketone using Deoxo-Fluor

This protocol outlines a general procedure for the less reactive ketone substrates, which may require more forcing conditions that are safer to achieve with Deoxo-Fluor.

Materials and Reagents:

-

Ketone substrate (1.0 eq)

-

Deoxo-Fluor (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Optional: Ethanol (catalytic amount, ~0.1-0.2 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water (deionized)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask or pressure tube with a magnetic stirrer and nitrogen inlet

-

Syringes and needles

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve the ketone (1.0 eq) in anhydrous DCM in the reaction flask.[11]

-

Reagent Addition: Add Deoxo-Fluor (3.0 eq) dropwise to the stirred solution at 0 °C (using an ice bath).[11] For some less reactive ketones, the addition of a catalytic amount of ethanol may be beneficial.[16]

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. For particularly unreactive substrates, the reaction may be gently heated (e.g., to 40-50 °C in a sealed vessel), taking advantage of Deoxo-Fluor's higher thermal stability. Monitor the reaction by TLC/LCMS.[11]

-

Quenching: (Perform with extreme caution in the fume hood) . Cool the reaction mixture to 0 °C. Slowly pour the mixture into a vigorously stirred, cold saturated solution of NaHCO₃.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

-

Washing: Combine the organic extracts and wash with water and then brine.[11]

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography to isolate the gem-difluoride product.

Caption: Standard experimental workflow for deoxofluorination reactions.

Conclusion and Future Outlook

DAST and Deoxo-Fluor are indispensable reagents for the synthesis of difluoromethyl-containing compounds via the deoxofluorination of carbonyls. DAST remains a highly effective reagent for small-scale synthesis where its reactivity is paramount, provided strict safety protocols are followed. Deoxo-Fluor represents a significant advance in safety, offering enhanced thermal stability that makes it the reagent of choice for reactions requiring heat and for larger-scale applications.[12][17] The decision of which reagent to employ requires a careful assessment of the substrate's reactivity, the intended scale of the reaction, and the safety infrastructure available. As the demand for novel fluorinated molecules continues to grow, research has also led to the development of even safer, solid-state deoxofluorinating agents like XtalFluor and Fluolead, which may offer further advantages in handling and safety.[2][18]

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Available at: [Link]

-

MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at: [Link]

-

Organic Chemistry Portal. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Available at: [Link]

-

T. D. T. (2014, December 4). Modern Carbon–Fluorine Bond Forming Reactions for Aryl Fluoride Synthesis. Chemical Reviews. ACS Publications. Available at: [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7049-7087. Available at: [Link]

-

A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022, May 24). Chinese Journal of Chemistry. Available at: [Link]

-

Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available at: [Link]

-

Trofymchuk, S., Bugera, M., Klipkov, A. A., Ahunovych, V., Razhyk, B., Semenov, S., ... & Mykhailiuk, P. K. (2021). Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF₄). The Journal of Organic Chemistry, 86(17), 12181-12198. Available at: [Link]

-

Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature Reviews Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. Available at: [Link]

-

Prakash, G. K. S., & Hu, J. (2014). Metal‐Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition, 53(6), 1504-1506. Available at: [Link]

-

Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'heureux, A. (2009). Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents. Organic letters, 11(21), 5050-5053. Available at: [Link]

-

The Preparation of Aryl Difluoromethyl Ethers. (n.d.). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (46), 7465-7478. Available at: [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers with difluoromethyltriflate. Angewandte Chemie International Edition, 52(7), 2092-2095. Available at: [Link]

-

8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (n.d.). Science of Synthesis. Available at: [Link]

-

Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (n.d.). Journal of the American Chemical Society. Available at: [Link]

-

L'Heureux, A., Laflamme, F., Groleau, E., & Gosselin, F. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3415-3425. Available at: [Link]

-

Hartwig Group. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Available at: [Link]

-

Common Organic Chemistry. Ketone to Difluoro - Deoxo-Fluor. Available at: [Link]

-

Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (2017, October 30). Green Chemistry. RSC Publishing. Available at: [Link]

-

Gajda, T., Głodowska, A., & Wójtowicz-Krawiec, A. (2012). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Tetrahedron, 68(2), 561-569. Available at: [Link]

-

Deoxytrifluoromethylation of Alcohols. (2022, July 5). Journal of the American Chemical Society. Available at: [Link]

-

Common Organic Chemistry. Aldehyde to Difluoro. Available at: [Link]

-

Shen, Y., & Qiu, Z. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(10), 2149-2152. Available at: [Link]

-

Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. (2021, January 30). Tetrahedron Letters. Available at: [Link]

-

ResearchGate. (2021, June 2). Late-stage difluoromethylation: Concepts, developments and perspective. Available at: [Link]

-

Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available at: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). Accounts of Chemical Research. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. Available at: [Link]

Sources

- 1. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Alcohol to Difluoro - Common Conditions [commonorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 13. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 14. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deoxofluor - Enamine [enamine.net]

- 16. Ketone to Difluoro - Deoxo-Fluor [commonorganicchemistry.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pubs.acs.org [pubs.acs.org]

Application Note: Radical Difluoromethylation of 3,5-Dimethoxybenzene

Topic: Radical difluoromethylation of 3,5-dimethoxybenzene Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Strategic Rationale

The direct introduction of a difluoromethyl group (

3,5-Dimethoxybenzene represents a classic "electron-rich" scaffold (super-arene). While traditional electrophilic aromatic substitution (SEAr) often fails due to poor regiocontrol or over-reactivity, radical difluoromethylation offers a complementary, innate selectivity profile.

The Challenge of Electron-Rich Arenes

Unlike heterocycles (e.g., pyridines) where radical alkylation is driven by Minisci-type mechanisms (protonated heteroaromatics acting as electron-deficient traps), 3,5-dimethoxybenzene is electron-rich.

-

Reactivity: It reacts rapidly with electrophilic radicals (

). -

Selectivity: The substrate has three equivalent activated positions (C2, C4, C6). C2 is sterically crowded (flanked by two

groups), while C4/C6 are sterically accessible and electronically activated (ortho/para directing). -

Risk: Over-oxidation and polymerization are primary failure modes using harsh oxidants.

This protocol details two validated methods: the Chemical Oxidative Method (Baran Reagent) for scalability and the Photoredox Method for mildness and functional group tolerance.

Mechanistic Insight

The reaction proceeds via an Innate Radical C–H Functionalization pathway. The key species is the electrophilic difluoromethyl radical (

Pathway Analysis

-

Radical Generation: The sulfinate precursor is oxidized (by TBHP or Photocatalyst*) to a sulfonyl radical, which extrudes

to release -

Radical Addition: The electrophilic

attacks the electron-rich-

Regiochemistry: Attack favors the C4 position due to the balance of electronic activation (ortho/para to methoxy) and steric accessibility (avoiding the C2 "pocket").

-

-

Oxidative Aromatization: The resulting cyclohexadienyl radical is oxidized to a cation, followed by deprotonation to restore aromaticity.

Caption: Mechanistic flow of innate radical difluoromethylation via oxidative desulfinylation.

Experimental Protocols

Method A: Zinc Difluoromethanesulfinate (DFMS) – The Scalable Standard

Best for: Gram-scale synthesis, robust substrates, and labs without photochemistry setups.

Reagents:

-

Substrate: 3,5-dimethoxybenzene (1.0 equiv)

-

Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (

ratio) -

Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Optional but recommended for rate acceleration.

Protocol Steps:

-

Setup: To a partially filled vial or round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxybenzene (

) and DFMS ( -

Solvent: Add DCM (

) and Water ( -

Initiation: Add TFA (

,-

Note: The reaction is exothermic. For electron-rich substrates, starting at

prevents immediate over-oxidation.

-

-

Reaction: Remove the ice bath and stir vigorously at Room Temperature (

) for 12–24 hours.-

Monitoring: Check by TLC or LCMS. If conversion is

after 12 hours, add a second portion of DFMS (

-

-

Workup: Quench carefully with saturated aq.

(gas evolution occurs). Extract with DCM ( -

Purification: Dry combined organics over

, concentrate, and purify via silica gel chromatography (Gradient: 0–10% EtOAc in Hexanes).

Method B: Photoredox Catalysis – The Mild Alternative

Best for: Late-stage functionalization, sensitive substrates, and maximizing regioselectivity.

Reagents:

-

Substrate: 3,5-dimethoxybenzene (1.0 equiv)

-

Reagent: Sodium Difluoromethanesulfinate (

) (2.0 equiv) -

Photocatalyst: Rose Bengal (

) or Eosin Y ( -

Solvent: DMSO or MeCN/H2O

-

Light Source: Green LEDs (

)

Protocol Steps:

-

Setup: In a clear glass vial, combine 3,5-dimethoxybenzene (

), -

Solvent: Add DMSO (

). Sparge with Argon for 5 minutes to remove bulk oxygen (though some protocols operate under air, inert atmosphere improves reproducibility for electron-rich arenes). -

Irradiation: Place the vial 2–3 cm away from a Green LED source (e.g., Kessil lamp or LED strip). Stir at room temperature.

-

Fan Cooling: Ensure a fan maintains the temperature

to prevent thermal degradation.

-

-

Timeline: Irradiate for 18–24 hours.

-

Workup: Dilute with water (

) and extract with -

Purification: Silica gel chromatography.

Workflow Visualization

Caption: Decision tree for Method A (DFMS) ensuring optimal conversion.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes and troubleshooting steps based on literature precedents for electron-rich arenes.

| Variable | Observation | Recommendation |

| Low Conversion | Substrate remains unreacted after 24h. | Add 2nd portion of reagents (DFMS/TBHP). Ensure vigorous stirring (biphasic transfer is rate-limiting). |

| Over-oxidation | Formation of quinones or polymerized tar. | Lower temperature to |

| Regioisomers | Mixture of C2 and C4 isomers. | C4 is typically major due to sterics. Separation is usually possible via standard silica chromatography (C2 isomer is often less polar). |

| Solvent Choice | Poor solubility of DFMS. | Ensure water is present.[2] Pure organic solvents (DCM, MeCN) will not dissolve the Zinc salt effectively. |

Safety & Handling

-

TBHP (tert-Butyl hydroperoxide): Oxidizer. Contact with combustibles may cause fire. Handle in a fume hood.

-

DFMS: Releases

gas upon reaction. Ensure adequate ventilation. -

Pressure: If scaling up (>1g), ensure the reaction vessel is not sealed tight to prevent pressure buildup from gas evolution.

References

-

Innate C-H functionalization of heterocycles (Original DFMS Paper) Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Nature, 492(7427), 95–99. [Link]

-

A New Reagent for Direct Difluoromethylation (DFMS Synthesis & Scope) Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

-

Visible-Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes Su, Y.-M., Hou, Y., Yin, F., Xu, Y.-M., Li, Y., Zheng, X., & Wang, X.-S. (2014). Organic Letters, 16(11), 2958–2961. [Link]

-

Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis Xu, P., Wang, G., Zhu, Y., Li, W., Cheng, Y., Li, S., & Zhu, C. (2020). Nature Communications, 11, 638. [Link]

-

Radical C–H 18F-Difluoromethylation of Heteroarenes (Proof of 3,5-dimethoxybenzene reactivity) Lallemand, B., Luxen, A., Lemos, A., & Trump, L. (2020).[3][4] Catalysts, 10(3), 275.[5] [Link]

Sources

Scalable production of 1-(Difluoromethyl)-3,5-dimethoxybenzene

Application Note: Scalable Production of 1-(Difluoromethyl)-3,5-dimethoxybenzene

Part 1: Executive Summary & Strategic Route Analysis

1.1 The Target: 1-(Difluoromethyl)-3,5-dimethoxybenzene [1]

-

CAS: 1130808-88-6[1]

-

Molecular Formula:

-

Significance: The difluoromethyl (

) group is a celebrated lipophilic hydrogen bond donor in medicinal chemistry, acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while improving metabolic stability (blocking oxidation sites). The 3,5-dimethoxy motif is a common pharmacophore backbone found in resveratrol analogs and kinase inhibitors.

1.2 Strategic Route Selection For scalable production (>100 g to kg scale), the selection of the synthetic route is governed by Atom Economy , Safety Profile , and Reagent Availability .

| Route | Methodology | Scalability Rating | Critical Drawbacks |

| A (Recommended) | Deoxofluorination of Aldehydes | High | Requires strict thermal control; HF byproduct. |

| B | Metal-Catalyzed Cross-Coupling | Low | High cost of Pd/Cu ligands; expensive |

| C | Radical Difluoromethylation | Medium | Poor regioselectivity on electron-rich arenes without directing groups. |

Decision: Route A (Deoxofluorination of 3,5-dimethoxybenzaldehyde) is the "Golden Route" for scale-up. It utilizes the commercially available, inexpensive aldehyde precursor (CAS 7311-34-4) and converts it in a single step.

Part 2: The "Golden" Protocol (Deoxofluorination)

2.1 Reagent Choice: The Safety vs. Cost Trade-off

-

DAST (Diethylaminosulfur trifluoride): Historically used but unsafe for scale-up due to low decomposition temperature (~140°C) and shock sensitivity.

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): The industry standard. Thermally more stable than DAST but still requires rigorous exotherm management.

-

XtalFluor-E®: A crystalline salt. Safer and does not liberate HF until hydrolysis, but requires a promoter (DBU or

) and is significantly more expensive.

Recommendation: Use Deoxo-Fluor for cost-efficiency on scale, provided that Hastelloy or Glass-lined reactors are used with proper venting.

2.2 Step-by-Step Experimental Protocol (100 g Scale)

Safety Pre-Check:

-

Hazard: Deoxo-Fluor releases HF upon contact with moisture. Reacts violently with water.

-

Engineering Control: All glassware must be oven-dried. System must be under

or Ar flow. Scrubber connected to vent line (KOH solution).

Materials:

-

3,5-Dimethoxybenzaldehyde (100 g, 0.60 mol)

-

Deoxo-Fluor (50% in Toluene or neat) (159 g / ~1.2 equiv)

-

Dichloromethane (DCM), Anhydrous (1.0 L)

-

Ethanol (for quenching trace reagent)

-

Sat.

(aq)

Procedure:

-

Setup: Charge a 3-neck 3L round-bottom flask (RBF) with 3,5-dimethoxybenzaldehyde and anhydrous DCM (10 vol). Equip with an overhead stirrer, internal temperature probe, and addition funnel.

-

Cooling: Cool the solution to 0°C using an ice/brine bath.

-

Addition: Add Deoxo-Fluor dropwise via the addition funnel.

-

Critical Control Point: Maintain internal temperature < 10°C .[2] The reaction is exothermic.

-

Observation: Solution may darken slightly (yellow/orange).

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 12–16 hours.

-

Monitoring: Check conversion via GC-MS or TLC (Hexane/EtOAc 8:1). Aldehyde (

) should disappear; Product (

-

-

Quenching (The Most Hazardous Step):

-

Cool the reaction mixture back to 0°C .

-

Slowly add sat.

solution. Caution: Massive -

Stir vigorously for 30 mins to ensure complete hydrolysis of excess fluorinating agent.

-

-

Workup:

-

Separate phases. Extract aqueous layer with DCM (2 x 200 mL).

-

Wash combined organics with 1M HCl (to remove amine byproducts from Deoxo-Fluor), then Water, then Brine.

-

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is typically >90% pure.

-

Distillation: High-vacuum distillation (approx. 100–110°C @ 1-2 mmHg) yields the pure product as a colorless liquid/low-melting solid.

-

Part 3: Process Safety & Analytical Validation

3.1 Mechanism & Safety Workflow

Caption: Reaction pathway for nucleophilic deoxofluorination. Note the critical hydrolysis pathway that generates HF.

3.2 Analytical Specifications

| Test | Expected Result | Notes |

| Appearance | Colorless to pale yellow liquid | May crystallize upon prolonged storage (low mp). |

| GC-MS | Clean single peak. | |

| Characteristic triplet for | ||

| Diagnostic doublet confirming gem-difluoro motif. |

3.3 Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Cause: Old Deoxo-Fluor (hydrolyzed by moisture) or insufficient stoichiometry.

-

Fix: Add 0.2 equiv fresh reagent; warm to 35°C (Do not exceed 50°C).

-

-

Issue: "Stuck" Emulsion during workup.

-

Cause: Amine salts acting as surfactants.

-

Fix: Filter through a Celite pad or add more Brine/solid NaCl to break the emulsion.

-

-

Issue: Product Decomposition on Distillation.

-

Cause: Residual acid (HF).

-

Fix: Ensure the organic phase is washed thoroughly with

and dried completely before heating. Add a stabilizer (

-

References

-

Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999, 64(19), 7048-7054.

-

Prakash, G. K. S., & Hu, J. "Selective fluoroalkylation of organic compounds." Accounts of Chemical Research, 2007, 40(10), 921-930.

-

Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Organic Letters, 2009, 11(21), 5050-5053.

-

Safety Data Sheet (SDS): Deoxo-Fluor® Reagent. Sigma-Aldrich.[3][4]

-

PubChem Compound Summary: 1-(Difluoromethyl)-3,5-dimethoxybenzene (CAS 1130808-88-6).

Sources

Precision Nucleophilic Difluoromethylation: TMSCF2H Protocols

Executive Summary: The Lipophilic Hydrogen Bond Donor

The difluoromethyl group (

This guide details the use of (Difluoromethyl)trimethylsilane (TMSCF

Technical Background: The "H-Effect" and Anion Instability

The primary challenge in nucleophilic difluoromethylation is the stability of the intermediate carbanion.

The Mechanistic Divergence

Upon activation by a Lewis base (e.g.,

-

Contrast with CF

: The -

The Problem: The

anion is destabilized by the repulsion between the lone pair and the fluorine atoms, and the presence of the proton allows for a rapid

Key Success Factor: To favor nucleophilic addition over carbene formation, the reaction must be kept strictly anhydrous, and the choice of Lewis base and solvent must ensure the anion is generated in the presence of the electrophile (concerted mechanism) or stabilized by specific cations.

Visualization: Mechanistic Bifurcation

The following diagram illustrates the critical decision point in the reaction pathway.

Figure 1: Mechanistic pathway of TMSCF

Protocol 1: Nucleophilic Addition to Aldehydes and Ketones

This is the "Gold Standard" protocol adapted from the work of Hu and Prakash . It utilizes CsF as a robust activator in DMF, which stabilizes the intermediate alkoxide.

Materials

-

Substrate: 1.0 mmol Aldehyde or Non-enolizable Ketone.

-

Reagent: TMSCF

H (1.5 mmol, 1.5 equiv). -

Activator: CsF (0.2 mmol, 20 mol%). Note: Stoichiometric base may be required for acidic substrates.

-

Solvent: DMF (anhydrous, 3.0 mL).

-

Quench: 1M HCl or TBAF solution.

Step-by-Step Methodology

-

Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.

-

Solvation: Add CsF (30.4 mg, 0.2 mmol) and the substrate (1.0 mmol) to the flask. Add anhydrous DMF (3.0 mL) via syringe.

-

Temperature Control: Cool the reaction mixture to -20 °C using an acetone/dry ice bath (or cryocooler).

-

Why? Lower temperatures suppress the

-elimination of fluoride, preserving the nucleophilic

-

-

Addition: Add TMSCF

H (1.5 mmol) dropwise over 5 minutes. -

Reaction: Stir at -20 °C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

-

Monitoring: Check by TLC or

F NMR. The product signal usually appears as a doublet of doublets around -125 to -130 ppm (

-

-

Desilylation/Quench: Add 2 mL of 1M HCl (aq) and stir vigorously for 30 minutes to cleave the O-TMS ether.

-

Workup: Extract with Et

O (

Data Summary: Solvent & Base Effects

Comparison of conditions for 4-nitrobenzaldehyde substrate (Yields approximate based on literature [2, 4]).

| Entry | Activator (20 mol%) | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | CsF | DMF | -20 to RT | 92% | Recommended Standard |

| 2 | TBAF | THF | 0 | 45% | Significant carbene formation |

| 3 | K | DMF | RT | 65% | Slower reaction |

| 4 | KOtBu | DMF | -50 | 88% | Good for sterically hindered ketones |

Protocol 2: Copper-Mediated Cross-Coupling (Ar-I Ar-CF H)

Direct nucleophilic substitution on aryl halides is impossible with

Materials

-

Substrate: Aryl Iodide (1.0 mmol).

-

Reagent: TMSCF

H (2.0 mmol). -

Mediator: CuI (1.1 mmol, stoichiometric).

-

Ligand/Base: CsF (2.2 mmol) or KOtBu.

-

Solvent: NMP or DMF.

Experimental Workflow

-

Glovebox Setup: In a glovebox, charge a pressure tube with CuI (210 mg, 1.1 mmol) and CsF (334 mg, 2.2 mmol).

-

Substrate Addition: Add the Aryl Iodide (1.0 mmol), TMSCF

H (2.0 mmol), and NMP (4 mL). -

Reaction: Seal the tube, remove from glovebox, and heat to 80–100 °C for 12–18 hours.

-

Workup: Dilute with ethyl acetate, filter through a celite pad to remove copper salts.

-

Purification: Silica gel chromatography.

Note: This reaction proceeds via a putative

Troubleshooting & Self-Validation

Diagnostic F NMR

The most reliable way to validate your reaction is

-

Reagent (TMSCF

H): Doublet around -116 ppm ( -

Product (R-CF

H): Distinctive AB quartet or doublet of doublets in the -110 to -135 ppm range with a large geminal coupling constant ( -

Failure Mode (Carbene): If you see peaks corresponding to tetrafluoroethylene (dimerization of carbene) or cyclopropanes, your temperature was too high or addition was too fast.

Common Pitfalls

-

Protonation: If the solvent is "wet" (contains water), the

anion will rapidly protonate to form difluoromethane (gas), resulting in no reaction. Solution: Use freshly distilled DMF and flame-dried glassware. -

Alpha-Elimination: If yields are low and "gunk" forms, the anion is decomposing. Solution: Lower the temperature to -40 °C or -78 °C during the addition phase.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines.[3] Chemical Communications, (48), 7465-7467. Link

-

Prakash, G. K. S., & Hu, J. (2004).[4] Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Silanes. Accounts of Chemical Research, 37(10), 795–804. Link

-

Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New Gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. Link

-

Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(12), 5524–5527. Link

Sources

Application Notes and Protocols: Functionalization of the 1-(Difluoromethyl)-3,5-dimethoxybenzene Scaffold

<

Introduction

The 1-(difluoromethyl)-3,5-dimethoxybenzene scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The difluoromethyl (-CHF₂) group acts as a lipophilic bioisostere for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability and membrane permeability.[1][2] Its ability to act as a weak hydrogen bond donor further influences the biological profile of parent compounds.[1] The dimethoxy substitution pattern renders the aromatic ring electron-rich and highly activated, predisposing it to a variety of functionalization reactions. This guide provides a comprehensive overview of key synthetic strategies to modify this scaffold, complete with detailed experimental protocols and mechanistic insights.

Strategic Approaches to Functionalization

The high electron density of the 1-(difluoromethyl)-3,5-dimethoxybenzene ring system allows for functionalization through several key pathways. The two methoxy groups are strong ortho-, para-directing activators, while the difluoromethyl group is weakly deactivating and meta-directing. This interplay of electronic effects dictates the regioselectivity of various transformations.

The primary strategies for functionalizing this scaffold include:

-

Electrophilic Aromatic Substitution (SEAr): The electron-rich nature of the benzene ring makes it highly susceptible to electrophilic attack at the positions ortho and para to the methoxy groups.

-